1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3 and a molecular weight of 223.70 g/mol . This compound belongs to the class of halogenated heterocycles and is often used in early discovery research . It is a solid at room temperature and is known for its stability and solubility in various organic solvents .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study of a similar compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, particularly in the field of pharmaceutics and medicinal chemistry .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been found to be commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine . The reaction typically occurs under solvent-less conditions, which makes it efficient and environmentally friendly . The reaction conditions include a temperature range of 60-80°C and a reaction time of approximately 1.5 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the reaction efficiency and simplify the workup procedures .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
- 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Uniqueness
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrazole ring enhances its stability and reactivity compared to other similar compounds . Additionally, its hydrochloride salt form improves its solubility and ease of handling in various research applications .
Properties
IUPAC Name |
2,4-dimethyl-5-phenylpyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZKKJSQSHPTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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